molecular formula C10H16N2O5 B1512919 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid CAS No. 1246553-28-5

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Cat. No. B1512919
CAS RN: 1246553-28-5
M. Wt: 244.24 g/mol
InChI Key: PYQDNNRESXVUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid” is a derivative of piperazine, which is a cyclic organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of peptides using the Boc group as the α-amino protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid”, was determined by X-ray analysis .


Chemical Reactions Analysis

The Boc group can be removed from the compound under certain conditions. For example, treatment with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol, can accomplish this . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has also been described .

Scientific Research Applications

Peptidomimetic Precursors

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is used in the synthesis of peptidomimetic precursors. A study by Franceschini et al. (2005) demonstrated a method to yield enantiomerically pure alcohols from this compound. These alcohols were further used to produce 1,3,4-trisubstituted-2-oxopiperazines, which are important for creating diverse peptidomimetics. The versatility of this method facilitates the preparation of a large number of diastereomerically pure constrained peptidomimetics from a single precursor (Franceschini, Sonnet, & Guillaume, 2005).

Tert-Butyloxycarbonylation Reagent

The compound has been identified as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. Saito et al. (2006) described its use in reactions that proceed chemoselectively under mild conditions, offering high yield without the need for a base (Saito, Ouchi, & Takahata, 2006).

Molecular Structure and Conformation

Kolter et al. (1996) studied the molecular structure of a related compound, focusing on the conformational aspects of its six-membered ring. Their research provides insights into the hydrogen bonding and structural configuration of such compounds, which is crucial in understanding their chemical behavior and potential applications (Kolter, Rübsam, Giannis, & Nieger, 1996).

Asymmetric Synthesis of Piperidine Derivatives

Xue et al. (2002) detailed the asymmetric synthesis of derivatives involving tert-butoxycarbonyl, such as 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid. This study shows the potential of using 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid in creating complex organic structures with potential pharmacological applications (Xue, He, Roderick, Corbett, & Decicco, 2002).

Antibacterial Activities of Derivatives

Research by Song et al. (2015) explored the synthesis and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, which relates to the broader category of compounds including 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. The study suggests potential antibacterial applications of these derivatives, indicating the compound's relevance in medical research (Song, Ma, & Zhu, 2015).

Designing Anticancer Agents

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, to evaluate their cytotoxicity against human cancer cell lines. This indicates the potential application of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid in the development of new anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Safety and Hazards

While specific safety data for this compound is not available, general safety measures for handling chemicals should always be followed. This includes using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQDNNRESXVUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856227
Record name 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

CAS RN

1246553-28-5
Record name 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-5-oxopiperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Reactant of Route 4
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Reactant of Route 5
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.